molecular formula C14H18N4O2 B3495865 N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE

Cat. No.: B3495865
M. Wt: 274.32 g/mol
InChI Key: IMKYNPRJMRSWGH-UHFFFAOYSA-N
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Description

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of acetyl groups attached to the nitrogen atoms, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Final Assembly: The final compound is obtained by linking the acetylated benzodiazole with an appropriate ethylamine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, amines; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)acetamide: Known for its role as a melatonin analog with sleep-regulating properties.

    N-(2-(1H-indol-3-yl)ethyl)acetamide: Studied for its potential antidepressant and anxiolytic effects.

Uniqueness

N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE is unique due to its specific structural features, such as the presence of acetyl groups and the benzodiazole core. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(19)15-7-6-14-17-12-8-11(16-10(2)20)4-5-13(12)18(14)3/h4-5,8H,6-7H2,1-3H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKYNPRJMRSWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE
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N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE
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N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE
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N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE
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N-[2-(5-ACETAMIDO-1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]ACETAMIDE

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